molecular formula C10H13N3O4 B2379112 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid CAS No. 2248314-44-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid

Cat. No. B2379112
CAS RN: 2248314-44-3
M. Wt: 239.231
InChI Key: UGNJWFZCCKBMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid, also known as MIPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MIPC is a white crystalline powder that is soluble in water, ethanol, and methanol.

Mechanism of Action

The exact mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells, which may contribute to its antioxidant effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to inhibit the activity of enzymes involved in DNA synthesis and cell division, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments is its low toxicity. This compound has been found to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited stability in aqueous solutions. This compound is prone to degradation in aqueous solutions, which may affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for the study of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its antitumor, anti-inflammatory, and antioxidant effects. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its stability in aqueous solutions. Finally, more studies are needed to investigate the potential side effects of this compound and its interactions with other drugs.
Conclusion:
This compound is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cells, reduce inflammation, and protect against oxidative stress. While this compound has several advantages as a therapeutic agent, such as its low toxicity, it also has limitations such as its limited stability in aqueous solutions. Further studies are needed to investigate the potential of this compound as a therapeutic agent and to optimize its synthesis method and stability in aqueous solutions.

Synthesis Methods

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-amino-4,6-dichloropyrimidine and tert-butyl 2-amino-3-methylbutanoate in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid in good yield.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in various fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and liver cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to protect against oxidative stress.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-8-11-5-4-6(12-8)7(14)15/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJWFZCCKBMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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